molecular formula C18H16N2O2 B6323339 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1020238-81-6

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6323339
CAS No.: 1020238-81-6
M. Wt: 292.3 g/mol
InChI Key: YZJAKOCWVLJPIE-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 5-position.

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the cyclization process, leading to the formation of the pyrazole ring.

For industrial production, the synthesis may involve more scalable and cost-effective methods, such as continuous flow processes or the use of catalytic systems to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns on the aromatic rings.

    1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Contains a chlorine substituent, which can alter its chemical and biological properties.

    1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group is at a different position on the pyrazole ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a 4-methylbenzyl group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJAKOCWVLJPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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